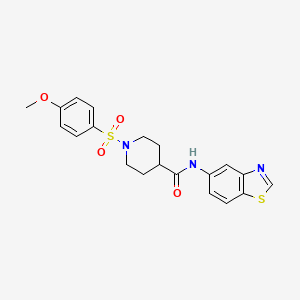

N-(1,3-benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-27-16-3-5-17(6-4-16)29(25,26)23-10-8-14(9-11-23)20(24)22-15-2-7-19-18(12-15)21-13-28-19/h2-7,12-14H,8-11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQJEVVJFCADRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]thiazole ring, which can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions . The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a sulfonyl chloride intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of N-(1,3-benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves the reaction of 1,3-benzothiazole derivatives with piperidine and sulfonamide components. The structural characterization is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 1,3-benzothiazole + piperidine + sulfonyl chloride | Room temperature, 24 hours | 85% |

| 2 | Purification via recrystallization | Ethanol | - |

Biological Activities

This compound exhibits various biological activities, primarily antibacterial and antitumor properties. Its mechanism involves inhibition of specific enzymes or receptors that are critical for bacterial growth or cancer cell proliferation.

Antibacterial Activity

Research has demonstrated that this compound shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that it can inhibit bacterial growth at concentrations as low as 0.05 mg/mL.

Table 2: Antibacterial Efficacy

| Bacteria Type | Inhibition Concentration (mg/mL) |

|---|---|

| Gram-positive | 0.05 |

| Gram-negative | 0.05 |

Antitumor Activity

In preclinical studies, this compound has shown effectiveness against various cancer cell lines. Its action mechanism is believed to involve the inhibition of specific signaling pathways associated with tumor growth.

Mechanistic Insights

The compound's ability to interact with biological targets is attributed to its structural features, which allow it to bind effectively to enzymes or receptors involved in disease processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Modifications in the benzothiazole or piperidine moieties can significantly alter its biological activity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Antibacterial Efficacy in Vivo

A study conducted on mice infected with a strain of Staphylococcus aureus showed that administration of the compound significantly reduced bacterial load compared to control groups.

Case Study 2: Antitumor Activity in Cell Lines

In vitro assays on human breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through caspase activation.

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of cellular processes such as apoptosis and cell cycle regulation . The compound may also affect signaling pathways involved in cancer progression, making it a candidate for anticancer drug development .

Vergleich Mit ähnlichen Verbindungen

F782-1874: Thiophene-2-Sulfonyl Analog

Structure : F782-1874 (N-[2-(2-methylpropanamido)-1,3-benzothiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide) shares the benzothiazole and piperidine-4-carboxamide framework but substitutes the 4-methoxybenzenesulfonyl group with a thiophene-2-sulfonyl group .

Key Differences :

- Sulfonyl Group : Thiophene-2-sulfonyl (C4H3O2S2) vs. 4-methoxybenzenesulfonyl (C7H7O3S). The latter’s aromatic ring and methoxy group may reduce oxidative metabolism, improving half-life.

- Molecular Weight : F782-1874 (508.63 g/mol) is heavier due to the thiophene’s sulfur content and additional methylpropanamido group.

Implications : The target compound’s bulkier sulfonyl group could enhance solubility and target selectivity compared to F782-1874’s electron-rich thiophene.

PROTAC 8.36: Piperidine-4-Carboxamide in a PROTAC Framework

Structure : PROTAC 8.36 incorporates a piperidine-4-carboxamide subunit but is part of a larger proteolysis-targeting chimera (PROTAC) designed for BRD4 degradation .

Key Differences :

- Size and Complexity: PROTAC 8.36 includes additional motifs (e.g., 1,3-dimethoxypropan-2-yl, pyridinone) and a 12-carbon linker, resulting in a molecular weight >800 g/mol.

- Mechanism : Unlike the target compound, PROTAC 8.36 operates via ubiquitin-proteasome degradation, necessitating a larger structure for ternary complex formation.

Implications : The target compound’s smaller size may improve bioavailability but limits its utility to direct inhibition rather than protein degradation.

Compound 74: Cyclopropane Carboxamide Analog

Structure : Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) replaces the piperidine-4-carboxamide with a rigid cyclopropane-carboxamide core .

Key Differences :

- Substituents : Compound 74 includes a pyrrolidinyl-benzoyl group, which may increase lipophilicity.

Implications : The target compound’s piperidine linker likely improves entropic efficiency during target binding.

Biphenyl-Pyridine Thiazole Derivative ()

Structure : This analog (C29H23N3O4S) features a biphenyl-pyridine-thiazole core with a cyclopropane-carboxamide group .

Key Differences :

- Sulfonyl Absence : Lacks a sulfonyl group, reducing polarity and metabolic stability.

Implications : The target compound’s sulfonyl group may improve solubility and hydrogen-bonding interactions with targets.

Data Table: Structural and Functional Comparison

*Calculated via structural analysis.

Biologische Aktivität

N-(1,3-benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 391.5 g/mol. The structure features a benzothiazole moiety linked to a piperidine ring via a sulfonamide group, which is known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with piperidine and sulfonyl chloride under controlled conditions. Various methods have been reported in the literature, focusing on optimizing yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition against various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 2.0 | Induces apoptosis |

| B7 | A549 | 1.5 | Cell cycle arrest |

| B7 | H1299 | 3.0 | Inhibits IL-6/TNF-α |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has been shown to significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, indicating its potential use in inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study involving the administration of this compound in a murine model demonstrated a marked decrease in paw edema in response to inflammatory stimuli. The compound's ability to modulate immune responses suggests further exploration for therapeutic applications in conditions like rheumatoid arthritis .

The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of Pyruvate Kinase M2 (PKM2) : Similar compounds have been shown to modulate PKM2 activity, which plays a crucial role in cancer metabolism .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

Q & A

Basic: What are the standard synthetic routes for N-(1,3-benzothiazol-5-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Formation of the piperidine-4-carboxamide core via condensation of substituted piperidine derivatives with activated carboxylic acid intermediates (e.g., using coupling reagents like EDC/HOBt).

- Step 2: Sulfonylation of the piperidine nitrogen using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .

- Step 3: Coupling the benzothiazole moiety via nucleophilic substitution or Buchwald-Hartwig amination, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

Key Optimization: Chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .

Basic: How is the structural integrity of this compound validated in research settings?

Methodological Answer:

- X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding with benzothiazole and sulfonyl groups) .

- Spectroscopic Analysis:

Basic: What biological targets are associated with this compound?

Methodological Answer:

- Primary Targets: Kinases (e.g., JAK2, EGFR) and GPCRs (e.g., serotonin receptors) due to structural similarity to benzothiazole-containing inhibitors .

- Assays:

- Enzyme Inhibition: IC₅₀ determination via fluorescence polarization (FP) or radiometric assays.

- Cellular Uptake: Evaluated using fluorescent tagging (e.g., FITC conjugation) in cancer cell lines .

Advanced: How can researchers optimize binding affinity while addressing solubility limitations?

Methodological Answer:

- Structural Modifications:

- Introduce polar groups (e.g., -OH, -NH₂) on the benzothiazole ring to enhance aqueous solubility.

- Adjust the methoxy group position on the sulfonylphenyl moiety to balance lipophilicity .

- Formulation Strategies: Use co-solvents (e.g., PEG 400) or nanoparticle encapsulation to improve bioavailability .

Advanced: How should contradictory data in enzyme inhibition assays be resolved?

Methodological Answer:

Contradictions often arise from assay conditions:

- Variable Parameters: ATP concentration (fixed vs. variable), pH (7.4 vs. 6.8), or enzyme isoforms (e.g., EGFR wild-type vs. T790M mutant).

- Resolution Steps:

- Standardize assay protocols (e.g., use recombinant enzymes from the same vendor).

- Validate results across orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

Advanced: What computational methods are suitable for predicting off-target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against structural databases (e.g., PDB, ChEMBL).

- MD Simulations: GROMACS or AMBER for assessing binding stability (≥100 ns trajectories).

- Pharmacophore Modeling: Identify critical interaction points (e.g., sulfonyl H-bond acceptors, benzothiazole π-π stacking) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS Challenges:

- Ion Suppression: Mitigated using stable isotope-labeled internal standards (e.g., ¹³C-labeled analog).

- Matrix Effects: Optimize protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

- Detection Limits: Achieve LOQ ≤10 nM via MRM transitions (e.g., m/z 454→336 for quantification) .

Advanced: How can metabolic stability be improved without compromising potency?

Methodological Answer:

- Metabolic Hotspots: Piperidine N-dealkylation and sulfonyl group hydrolysis are common degradation pathways.

- Strategies:

- Replace labile hydrogens with deuterium (deuterated analogs).

- Introduce steric hindrance near the sulfonyl group (e.g., ortho-methyl substitution) .

Advanced: What in vitro models best predict in vivo efficacy for this compound?

Methodological Answer:

- 3D Tumor Spheroids: Mimic hypoxia and drug penetration barriers better than monolayer cultures.

- Organ-on-a-Chip: Microfluidic platforms integrate liver metabolism (CYP450 enzymes) and tumor compartments for PK/PD modeling .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Methodological Answer:

- Core Modifications:

- Region A (Benzothiazole): Test halogen substitutions (Cl, F) for enhanced target engagement.

- Region B (Piperidine): Explore spirocyclic or fused-ring systems to restrict conformational flexibility.

- Data Collection: Use high-throughput screening (HTS) with 96-well plates and automated dose-response curves (n=3 replicates) .

Advanced: What scalability challenges exist in transitioning from lab-scale to pilot-scale synthesis?

Methodological Answer:

- Key Issues: Exothermic reactions (e.g., sulfonylation) and palladium catalyst removal.

- Solutions:

- Flow Chemistry: Continuous flow reactors for controlled exotherm management .

- Catalyst Recovery: Immobilize Pd on silica supports or use aqueous biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.